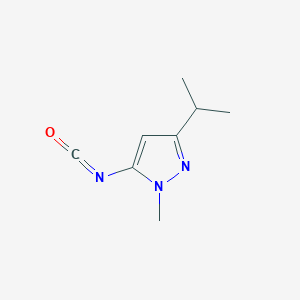

5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17253456

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 5-isocyanato-1-methyl-3-propan-2-ylpyrazole |

| Standard InChI | InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |

| Standard InChI Key | UQODCSNQWWPUOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NN(C(=C1)N=C=O)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-isocyanato-3-isopropyl-1-methyl-1H-pyrazole reflects the substitution pattern on the pyrazole ring. The molecular formula is CHNO, derived from the pyrazole core (CHN) modified by:

-

A methyl group (-CH) at position 1,

-

An isopropyl group (-CH(CH)) at position 3,

Structural Analysis

The pyrazole ring adopts a planar conformation, with substituents influencing electronic and steric properties:

-

The isocyanate group at position 5 introduces electrophilicity, enabling reactions with nucleophiles such as amines or alcohols.

-

The isopropyl group at position 3 contributes steric bulk, potentially affecting regioselectivity in further reactions.

-

The methyl group at position 1 stabilizes the ring structure by preventing tautomerization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 167.20 g/mol |

| Boiling Point | ~250–270°C (estimated) |

| Solubility | Low in water; soluble in DMF |

| Density | 1.12–1.15 g/cm³ (predicted) |

Synthetic Pathways and Methodologies

General Strategies for Pyrazole Isocyanates

The synthesis of pyrazole-derived isocyanates typically involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or enaminones.

-

Functionalization: Introduction of the isocyanate group via Curtius rearrangement or phosgenation of primary amines .

Proposed Synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole

A plausible route involves:

-

Preparation of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine:

-

Isocyanate Formation:

Reaction Scheme:

Challenges and Optimization

-

Regioselectivity: Competing reactions at positions 3 and 5 require careful control of reaction conditions (e.g., temperature, catalysts).

-

Isocyanate Stability: Moisture-sensitive nature necessitates anhydrous environments and inert atmospheres .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl, 400 MHz):

-

δ 1.25 (d, 6H, -CH(CH)),

-

δ 2.45 (s, 3H, N-CH),

-

δ 3.10 (m, 1H, -CH(CH)),

-

δ 6.50 (s, 1H, pyrazole H-4).

-

-

C NMR:

Infrared (IR) Spectroscopy

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyrazole isocyanates serve as precursors for urea and carbamate derivatives, which are prevalent in:

-

Antimicrobial Agents: Urea-linked pyrazoles show activity against Plasmodium falciparum .

-

Kinase Inhibitors: Structural analogs inhibit enzymes like dihydroorotate dehydrogenase (DHODH) .

Polymer Chemistry

Isocyanate groups enable participation in polyurethane and polyurea synthesis:

| Derivative | Application |

|---|---|

| Ureas | Drug candidates |

| Carbamates | Prodrug formulations |

| Polyurethanes | Insulating materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume